![molecular formula C19H18N2O2S2 B2429389 N'-(1-Phenylethyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide CAS No. 2379997-07-4](/img/structure/B2429389.png)
N'-(1-Phenylethyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide
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Overview
Description
N-(1-Phenylethyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using a specific method and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-(1-Phenylethyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide involves the inhibition of specific enzymes involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1-Phenylethyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
N-(1-Phenylethyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has several advantages for lab experiments. This compound has high purity and stability, which makes it suitable for use in various assays. Additionally, this compound has been shown to have low toxicity in vitro. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential to form aggregates.
Future Directions
There are several future directions for the use of N-(1-Phenylethyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide in scientific research. This compound has potential applications in the development of anti-inflammatory and anti-cancer drugs. Additionally, this compound could be used in studies investigating the role of oxidative stress in various diseases. Furthermore, the development of more soluble derivatives of this compound could expand its potential applications in research.
Synthesis Methods
The synthesis of N-(1-Phenylethyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide involves several steps. The starting material is 4-bromo-2-thiophenemethanol, which is reacted with 2-thiophenemethylamine to form the intermediate product. This intermediate is then reacted with N-(1-phenylethyl)oxalyl chloride to yield the final product. The synthesis method has been optimized to yield a high purity product.
Scientific Research Applications
N-(1-Phenylethyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been used in studies to investigate the role of oxidative stress in various diseases.
properties
IUPAC Name |
N'-(1-phenylethyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-13(14-5-3-2-4-6-14)21-19(23)18(22)20-10-17-9-16(12-25-17)15-7-8-24-11-15/h2-9,11-13H,10H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRHDBZYLXJYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(1-phenylethyl)ethanediamide |
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